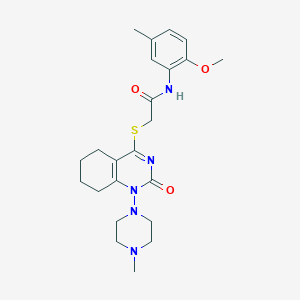
N-(2-methoxy-5-methylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H31N5O3S and its molecular weight is 457.59. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxy-5-methylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxy-5-methylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Serotonin Receptor Affinity
Research has shown that certain derivatives, such as o-methoxyphenylpiperazine (MPP) derivatives containing imide moieties derived from NAN190, demonstrate high affinities for the serotonin 5-HT(1A) receptors. This suggests potential for these compounds in targeting serotonin receptors (Bojarski et al., 2004).
Antidepressant-like Properties
S32212, a related compound, has been shown to possess antidepressant-like properties. It exhibits a combined effect as a serotonin (5-HT)2C receptor inverse agonist and α2-adrenoceptor antagonist, with potential for improved mood and cognitive performance (Dekeyne et al., 2012).
Antagonistic Properties
Some analogues have been developed as potent and selective 5-HT(1B/1D) antagonists. These compounds show promise in the functional in vitro testing of 5-HT(1B/1D) antagonistic properties (Liao et al., 2000).
Tubulin Polymerization Inhibition
Certain derivatives, like methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, inhibit tubulin polymerization, suggesting their utility in cancer therapy due to their antiproliferative activity towards human cancer cells (Minegishi et al., 2015).
ABCB1 Inhibition
Compounds with 2-[(3-methoxyphenylethyl)phenoxy] moiety linked to N-4-methylpiperazine have shown potent activity in inhibiting ABCB1, a protein often involved in multidrug resistance in cancer cells (Colabufo et al., 2008).
Methionine Synthase Inhibition
Derivatives of this compound have been explored for their potential as methionine synthase inhibitors, which could have implications in cancer treatment, as methionine is crucial for DNA synthesis in tumor cells (Elfekki et al., 2014).
Antimicrobial Activity
Some derivatives exhibit promising antimicrobial activity. This includes activities against both bacterial and fungal pathogens, indicating potential applications in treating infections (Patel & Patel, 2010).
Oxazolidinone Antibacterial Agents
As oxazolidinone analogs, certain derivatives have shown effectiveness against a variety of bacterial clinical isolates, indicating potential as novel antibacterial agents (Zurenko et al., 1996).
Antimalarial Activity
Related compounds have demonstrated significant antimalarial activity against Plasmodium berghei in mice, suggesting their potential in treating malaria (Werbel et al., 1986).
Neuroprotective Effects
Novel pyrano[3,2-c]chromene derivatives bearing a morpholine/phenylpiperazine moiety have shown significant neuroprotective effects against oxidative stress, which could have implications in neurodegenerative disease treatments (Sameem et al., 2017).
Propriétés
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O3S/c1-16-8-9-20(31-3)18(14-16)24-21(29)15-32-22-17-6-4-5-7-19(17)28(23(30)25-22)27-12-10-26(2)11-13-27/h8-9,14H,4-7,10-13,15H2,1-3H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBLGVNGUOIILM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

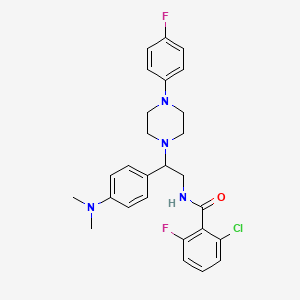
![3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2876820.png)
![5-chloro-2-methoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2876821.png)
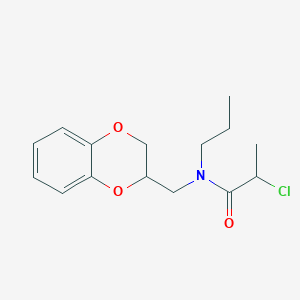
![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2876827.png)
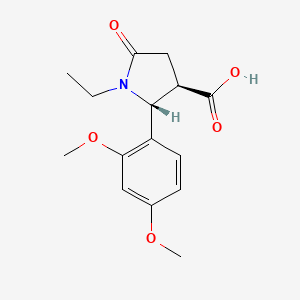

![1-(2,4-dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B2876832.png)
![1,1-Diphenyl-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2876834.png)
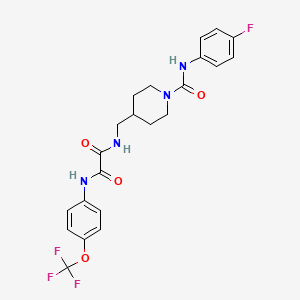
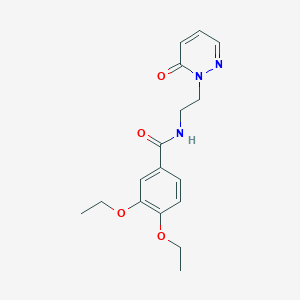
![4-(4-methoxyphenyl)-1,3-diphenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2876838.png)
![ethyl 2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2876839.png)
